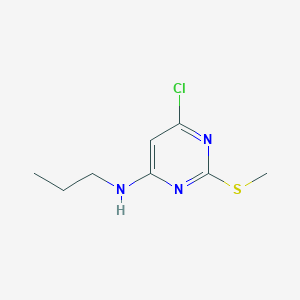

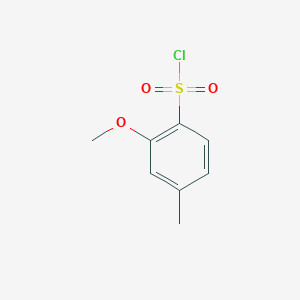

4-Chloro-6-propylamino-2-methylthiopyrimidine

Übersicht

Beschreibung

4-Chloro-6-propylamino-2-methylthiopyrimidine, also known as Chlorpropamide, is a synthetic sulfonamide drug used to treat diabetes mellitus. It was first synthesized in the 1950s, and is still used today as an oral antidiabetic medication. Chlorpropamide is a member of the sulfonylurea class of medications and works by stimulating the release of insulin from the pancreas. It is a long-acting drug, meaning it has a slow onset and long duration of action.

Wissenschaftliche Forschungsanwendungen

Triarylation of Pyrrolopyrimidines

A study by Prieur, Pujol, and Guillaumet (2015) demonstrates the use of microwave-promoted cross-coupling reactions for the triarylation of pyrrolopyrimidines, starting from a related compound, 4-chloro-7-methyl-2-(methylthio)-6-phenylpyrrolo[2,3-d]pyrimidine. This process underscores the compound's utility in synthesizing new molecules with potential biological activities European Journal of Organic Chemistry, 2015, 6547-6556.

Antiviral Activity

Hocková, Holý, Masojídková, and colleagues (2003) explored 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity. Their research highlights the synthesis and evaluation of these compounds, revealing significant inhibition of retrovirus replication in cell culture, thereby indicating potential applications in treating viral infections Journal of Medicinal Chemistry, 46 23, 5064-73.

Antitumor Activity

Grivsky, Lee, Sigel, Duch, and Nichol (1980) reported on the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound showcasing potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain carcinomas, offering a foundation for cancer therapy research Journal of Medicinal Chemistry, 23 3, 327-9.

Antimicrobial Evaluation

Abdelghani, Said, Assy, and Hamid (2017) synthesized and evaluated new pyrimidines and condensed pyrimidines for their antimicrobial activity, including derivatives related to 4-Chloro-6-propylamino-2-methylthiopyrimidine. Their findings contribute to the ongoing search for new antimicrobial agents Arabian Journal of Chemistry, 10, (2017).

Nonlinear Optical Material Study

Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, and Naidu (2019) analyzed the structural and spectroscopic signatures, and the reactivity of synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine. While not the exact compound , this study provides insight into the potential of related pyrimidine derivatives as nonlinear optical materials, which could be extrapolated to understand the optical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine Journal of Molecular Structure, (2019).

Eigenschaften

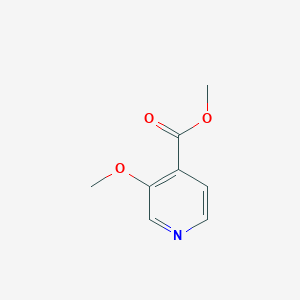

IUPAC Name |

6-chloro-2-methylsulfanyl-N-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c1-3-4-10-7-5-6(9)11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKZYDKVDFZKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453046 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-propylamino-2-methylthiopyrimidine | |

CAS RN |

261765-64-4 | |

| Record name | 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)